molecular formula C24H23Cl2FN4O2 B12392110 Erk5-IN-3

Erk5-IN-3

Cat. No.: B12392110
M. Wt: 489.4 g/mol
InChI Key: BSXWVGKWFWOEKW-UHFFFAOYSA-N
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Description

Erk5-IN-3 is a small molecule inhibitor specifically targeting extracellular signal-regulated kinase 5 (ERK5), also known as mitogen-activated protein kinase 7 (MAPK7). ERK5 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erk5-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Functionalization: The core structure is further functionalized by introducing specific substituents to enhance its inhibitory activity against ERK5.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Erk5-IN-3 undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify specific functional groups within this compound, potentially altering its activity.

    Reduction: Reduction reactions may be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s activity and selectivity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied to understand their biological activity and potential therapeutic applications.

Scientific Research Applications

Erk5-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Erk5-IN-3 exerts its effects by specifically inhibiting the kinase activity of ERK5. The inhibition occurs through binding to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation. The molecular targets and pathways affected by this compound include the MEK5-ERK5 signaling cascade, which is crucial for various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Erk5-IN-3

This compound stands out due to its high specificity and potency in inhibiting ERK5. Its unique chemical structure allows for effective binding to the ATP-binding site of ERK5, making it a valuable tool in research and potential therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential for further development.

Properties

Molecular Formula

C24H23Cl2FN4O2

Molecular Weight

489.4 g/mol

IUPAC Name

4-(3,6-dichloro-2-fluorobenzoyl)-N-[6-[(1-methylpiperidin-4-yl)methyl]pyridin-3-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C24H23Cl2FN4O2/c1-31-8-6-14(7-9-31)10-16-2-3-17(13-28-16)30-24(33)20-11-15(12-29-20)23(32)21-18(25)4-5-19(26)22(21)27/h2-5,11-14,29H,6-10H2,1H3,(H,30,33)

InChI Key

BSXWVGKWFWOEKW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC2=NC=C(C=C2)NC(=O)C3=CC(=CN3)C(=O)C4=C(C=CC(=C4F)Cl)Cl

Origin of Product

United States

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